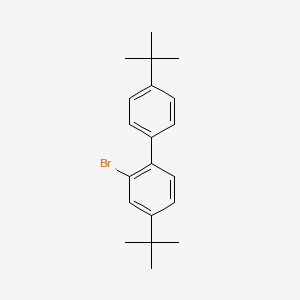

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPSYCGZHQVDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501857 | |

| Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70728-89-1 | |

| Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a sterically hindered biaryl compound. Its structural characteristics, particularly the presence of bulky tert-butyl groups and a reactive bromine atom, make it a valuable precursor and building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, a detailed representative synthetic protocol, and its applications, with a focus on its role in the development of specialized ligands for catalysis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 70728-89-1 | |

| Molecular Formula | C₂₀H₂₅Br | |

| Appearance | Solid | - |

| Melting Point | 89.4-90.9 °C | - |

Table 2: Molecular and Spectroscopic Properties

| Property | Value | Source |

| Molecular Weight | 345.33 g/mol | |

| ¹H NMR (CDCl₃, 600 MHz) | δ 7.68 (d, J = 6.0 Hz), 7.39 (dd, J = 6.0 Hz), 1.38 (s, 18H) | - |

| ¹³C NMR | - | - |

Synthesis: A Representative Experimental Protocol

Reaction Scheme:

(4-tert-butylphenyl)boronic acid + 1-bromo-2-iodo-4,4'-di-tert-butylbenzene → this compound

Materials and Reagents:

-

(4-tert-butylphenyl)boronic acid

-

1-Bromo-2-iodo-4,4'-di-tert-butylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-tert-butylphenyl)boronic acid (1.2 equivalents), 1-bromo-2-iodo-4,4'-di-tert-butylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.

-

Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the reaction flask, followed by the addition of the prepared palladium catalyst solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Research and Development

The primary application of this compound lies in its use as a precursor for the synthesis of bulky phosphine ligands. The steric hindrance provided by the tert-butyl groups is a critical feature in designing ligands that enhance the efficiency and selectivity of various catalytic reactions.

Ligand Synthesis for Cross-Coupling Reactions

The bromine atom on the biphenyl backbone serves as a handle for the introduction of a phosphine group, typically through lithiation followed by reaction with a chlorophosphine. The resulting phosphine ligands are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Experimental Workflow: Synthesis of this compound via Suzuki Coupling

The following diagram illustrates the logical workflow for the synthesis of the title compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key intermediate in modern organic synthesis. Its well-defined properties and reactivity make it an essential building block for the development of sophisticated ligands used in catalysis. The synthetic route via Suzuki-Miyaura coupling is a robust method for its preparation, enabling its application in the synthesis of high-value compounds for the pharmaceutical and materials science industries. Further research into the applications of its derivatives is likely to uncover new catalytic systems with enhanced performance.

Physical and chemical properties of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This sterically hindered biaryl compound is a valuable building block in organic synthesis, particularly as a ligand precursor for cross-coupling reactions and in the development of therapeutic agents.

Core Physical and Chemical Properties

This compound is a solid at room temperature. Its bulky tert-butyl groups significantly influence its solubility and reactivity, providing steric hindrance that can be advantageous in catalytic applications.

| Property | Value | Source |

| CAS Number | 70728-89-1 | [1] |

| Molecular Formula | C₂₀H₂₅Br | [1] |

| Molecular Weight | 345.33 g/mol | |

| IUPAC Name | 2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene | [2] |

| Melting Point | 89.4-90.9 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted for the related compound 2-bromo-4-tert-butylphenol: 113°C/9mmHg. | |

| Density | Predicted: 1.134±0.06 g/cm³ | [1] |

| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and methanol.[3] | |

| Physical Form | Solid | [4][5] |

| Purity | Commercially available in 98% or 99% purity. |

Synthesis of this compound

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromo-4-tert-butylphenol (as a precursor to the required aryl halide) and 4-tert-butylphenylboronic acid.

Step 1: Synthesis of the Aryl Halide Precursor (Illustrative)

The starting aryl halide can be prepared from commercially available 2-bromo-4-tert-butylphenol. The phenolic hydroxyl group would first need to be converted to a more suitable leaving group for the Suzuki coupling, such as a triflate.

Step 2: Suzuki-Miyaura Coupling Reaction

Materials:

-

Aryl halide precursor from Step 1 (1.0 equiv)

-

4-tert-butylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a round-bottom flask, add the aryl halide precursor, 4-tert-butylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add a 3:1 mixture of toluene and water.

-

Add sodium carbonate to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C20H25Br | CID 12541264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]

- 4. This compound | Delchimica [delchimica.com]

- 5. 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | 70728-93-7 [sigmaaldrich.com]

Synthesis of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a substituted biphenyl derivative with potential applications in organic synthesis and materials science. The document details two primary synthetic strategies: a regioselective Suzuki-Miyaura coupling and a directed ortho-bromination approach. Detailed experimental protocols, data tables, and process visualizations are provided to assist researchers in the practical synthesis of this compound.

Introduction

Substituted biphenyls are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The target molecule, this compound, features bulky tert-butyl groups that can influence its conformational behavior and a bromine atom that serves as a versatile handle for further chemical transformations. This guide outlines two robust synthetic methodologies for its preparation.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] This approach leverages the differential reactivity of a dihalogenated aromatic precursor, specifically 1-bromo-4-tert-butyl-2-iodobenzene, reacting it with 4-tert-butylphenylboronic acid. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, allowing for a regioselective coupling.[2]

Reaction Pathway

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl.

Experimental Protocol

This protocol is based on general procedures for selective Suzuki-Miyaura couplings of dihalogenated arenes.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-tert-butyl-2-iodobenzene (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Subsequently, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Quantitative Data

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |

| 1-Bromo-4-tert-butyl-2-iodobenzene | 1.0 | 339.01 | 339 mg |

| 4-tert-Butylphenylboronic acid | 1.2 | 178.05 | 214 mg |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg |

| Pd(PPh₃)₄ | 0.03 | 1155.57 | 35 mg |

| 1,4-Dioxane | - | 88.11 | 4 mL |

| Water | - | 18.02 | 1 mL |

| Expected Yield | - | 345.32 | Variable, typically 70-90% |

Route 2: Regioselective Bromination

An alternative approach is the direct bromination of the readily available 4,4'-di-tert-butylbiphenyl. Achieving regioselectivity for the 2-position is crucial and can be challenging. Directed ortho-metalation (DoM) followed by bromination is a potential strategy to achieve this selectivity.[3] However, a simpler approach involving electrophilic aromatic substitution with a suitable brominating agent under controlled conditions might also be feasible, though it may lead to a mixture of isomers requiring careful purification.

Reaction Pathway (Directed Ortho-Metalation)

Caption: Directed ortho-metalation and bromination of 4,4'-di-tert-butylbiphenyl.

Experimental Protocol (Hypothetical Directed Bromination)

This protocol is a hypothetical adaptation based on general directed ortho-metalation procedures.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4,4'-di-tert-butylbiphenyl (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.1 equiv) while maintaining the temperature at -78 °C. Stir the mixture for 2-4 hours at this temperature to allow for ortho-lithiation.

-

Bromination: Slowly add a solution of a suitable brominating agent, such as 1,2-dibromotetrafluoroethane (C₂Br₂F₄), in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C.

-

Quenching and Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will likely contain unreacted starting material and potentially other isomers. Purification by column chromatography or recrystallization will be necessary to isolate the desired this compound.

Quantitative Data

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |

| 4,4'-di-tert-Butylbiphenyl | 1.0 | 266.46 | 266 mg |

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | 0.44 mL of 2.5 M solution in hexanes |

| TMEDA | 1.2 | 116.24 | 0.18 mL |

| 1,2-Dibromotetrafluoroethane | 1.2 | 259.82 | 312 mg |

| Anhydrous THF | - | 72.11 | 10 mL |

| Expected Yield | - | 345.32 | Variable, highly dependent on reaction optimization |

Summary and Outlook

This guide has detailed two viable synthetic routes for this compound. The Suzuki-Miyaura coupling offers a more controlled and predictable approach to the target molecule, leveraging the differential reactivity of a dihaloarene. The directed ortho-bromination presents a more direct but potentially less selective alternative that may require more extensive optimization and purification. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory.

Safety Precautions: Both synthetic routes involve hazardous materials. Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere. Palladium catalysts and halogenated compounds should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Spectroscopic and Synthetic Profile of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. The information is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and crystallographic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Parameter | ¹H NMR (CDCl₃, 600 MHz) | ¹³C NMR |

| Chemical Shift (δ) | 7.68 ppm (d, J = 6.0 Hz) | Not explicitly provided |

| 7.39 ppm (dd, J = 6.0 Hz) | ||

| 1.38 ppm (s, 18H) | ||

| Note: Detailed ¹³C NMR chemical shift values were not available in the searched literature. The provided ¹H NMR data is sourced from BenchChem.[1] |

Table 2: Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.6579 Å, b = 11.798 Å, c = 12.216 Å |

| Dihedral Angle (Biphenyl) | 85.05° |

| Halogen Bonding | Br···C (3.45 Å) |

| This data indicates significant steric hindrance introduced by the bromine atom, leading to a large dihedral angle between the phenyl rings.[1] |

Infrared (IR) and Mass Spectrometry (MS) Data: Comprehensive experimental IR and MS data for this compound were not found in the reviewed literature.

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis involves the coupling of 1-bromo-2-iodo-4-tert-butylbenzene with 4-tert-butylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

1-bromo-2-iodo-4-tert-butylbenzene (1.0 equiv)

-

4-tert-butylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-iodo-4-tert-butylbenzene, 4-tert-butylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene and degassed water (typically in a 10:1 ratio) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 2-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Experimental Workflow Diagram

Caption: A stepwise representation of the experimental workflow for the synthesis and purification.

Concluding Remarks

This guide provides the currently available spectroscopic data for this compound and a detailed, plausible protocol for its synthesis via Suzuki-Miyaura cross-coupling. The lack of comprehensive experimental IR and MS data in the public domain highlights an area for future research. The provided synthetic route is based on well-established and versatile methodology, offering a reliable starting point for the preparation of this compound in a laboratory setting. Researchers are advised to adapt and optimize the protocol based on their specific experimental conditions and available resources.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this guide extrapolates its structural characteristics based on comprehensive studies of closely related analogues, including ortho-monobrominated biphenyls and di-tert-butyl substituted biphenyls. The document outlines the predicted influence of the ortho-bromo substituent and the para-tert-butyl groups on the dihedral angle and rotational energy barrier of the biphenyl core. Furthermore, it details standardized experimental and computational protocols for the conformational analysis of biphenyl derivatives, offering a framework for future empirical studies. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.

Introduction

Biphenyl and its derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, owing to their unique structural and electronic properties. The rotational isomerism, or atropisomerism, arising from hindered rotation about the central C-C single bond, is a critical determinant of a biphenyl derivative's biological activity and material properties. The conformation of the biphenyl scaffold, defined by the dihedral angle between the two phenyl rings, is profoundly influenced by the nature and position of its substituents.

This guide focuses on the predicted molecular structure and conformation of this compound. The presence of a bulky bromine atom in the ortho position and two sterically demanding tert-butyl groups in the para positions suggests a significantly twisted conformation. Understanding these conformational preferences is crucial for rational drug design and the development of novel materials.

Predicted Molecular Structure and Conformation

The primary determinant of the conformation of substituted biphenyls is the steric hindrance between the ortho substituents.[1] In the case of this compound, the ortho-bromine atom forces the two phenyl rings to adopt a non-planar arrangement to minimize van der Waals repulsion. Studies on 2-halobiphenyls have shown that the dihedral angle is significantly influenced by the size of the halogen atom.[2]

The tert-butyl groups at the para positions do not directly interact with the ortho substituent to increase steric strain. However, their large size can influence the overall electronic distribution and packing in the solid state.[3] Ab initio calculations on 4,4'-Di(tert)-butyl-biphenyl have shown energy minima at dihedral angles of approximately 42° and 138°.[4]

Considering the steric demand of the ortho-bromine atom, the dihedral angle of this compound is expected to be larger than that of unsubstituted biphenyl (which has a dihedral angle of about 45° in the gas phase) and likely falls in the range observed for other 2-substituted biphenyls.[1]

Predicted Dihedral Angle and Rotational Barrier

The rotation around the central C-C bond is hindered by the steric clash between the ortho-bromine and the ortho-hydrogen on the adjacent ring. This creates a significant energy barrier to rotation. The rotational barriers in biphenyls with a single ortho-substituent have been determined by dynamic NMR spectroscopy.[5] Based on these studies, the rotational energy barrier for this compound is anticipated to be substantial, leading to conformationally stable atropisomers at room temperature.

Quantitative Data from Analogous Compounds

The following tables summarize key conformational data from studies on related biphenyl derivatives, providing a basis for the predictions made for this compound.

Table 1: Dihedral Angles of Substituted Biphenyls

| Compound | Substituents | Dihedral Angle (°) | Method |

| Biphenyl | None | ~45 | Gas Phase Electron Diffraction |

| 2-Bromobiphenyl | 2-Br | Not explicitly found, but expected to be >45° | - |

| 4,4'-Di(tert)-butyl-biphenyl | 4,4'-di-tBu | 42 and 138 | Ab initio calculation[4] |

| 2,2'-Dihalogen Biphenyls | 2,2'-di-F | 57.9 and 128.9 | B3LYP/6-311+G*[6] |

| 2,2'-di-Cl | ~70 | X-ray Crystallography | |

| 2,2'-di-Br | ~75 | X-ray Crystallography |

Table 2: Rotational Energy Barriers of Substituted Biphenyls

| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |

| Biphenyl | None | ~1.5 | Experimental |

| 2-Methylbiphenyl | 2-Me | 7-10 | Dynamic NMR[7] |

| 2,2'-Dimethylbiphenyl | 2,2'-di-Me | ~15 | Dynamic NMR[6] |

| 2,2'-Bis(trifluoromethyl)biphenyl | 2,2'-di-CF3 | >20 | Dynamic Gas Chromatography[8] |

Experimental Protocols for Conformational Analysis

The definitive determination of the molecular structure and conformation of this compound would require experimental studies. The following are detailed methodologies for key experiments.

Single-Crystal X-ray Crystallography

This technique provides the most precise information about the solid-state conformation, including bond lengths, bond angles, and the dihedral angle.

Protocol:

-

Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[9] This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, angles, and the dihedral angle of the biphenyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the solution-state conformation.

Protocol:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

-

NOESY Experiment: Perform a 2D NOESY experiment. The cross-peaks in a NOESY spectrum indicate through-space proximity between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE correlations between protons on the two different phenyl rings, particularly between the ortho-protons/substituents, the preferred solution-state conformation and the approximate dihedral angle can be inferred.[11]

-

Dynamic NMR (DNMR): To determine the rotational energy barrier, variable temperature NMR experiments can be conducted. By monitoring the coalescence of signals from the non-equivalent ortho-protons or other suitable reporter groups at different temperatures, the rate of rotation and the activation energy for interconversion can be calculated.[5]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting and corroborating experimental findings.

Protocol:

-

Model Building: Construct a 3D model of the this compound molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. For biphenyls, this typically involves rotating one phenyl ring relative to the other in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.

-

Geometry Optimization and Frequency Calculation: Perform full geometry optimizations of the identified minima and transition states using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)).[6] Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Profile: Plot the relative energy as a function of the dihedral angle to visualize the rotational energy profile and determine the energy barriers between conformers.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a substituted biphenyl derivative.

Caption: A logical workflow for the conformational analysis of biphenyls.

Conclusion

While direct experimental data for this compound is currently lacking, a robust prediction of its molecular structure and conformation can be made based on the extensive literature on analogous substituted biphenyls. The presence of the ortho-bromine substituent is expected to induce a significant twist in the biphenyl core, resulting in a large dihedral angle and a substantial barrier to rotation. The para-tert-butyl groups, while not directly contributing to the steric hindrance around the biphenyl linkage, will influence the molecule's overall shape and electronic properties. The experimental and computational protocols detailed in this guide provide a clear roadmap for future studies to definitively characterize the conformational landscape of this and other complex biphenyl derivatives, which is of paramount importance for their application in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The role of the dihedral angle and excited cation states in ionization and dissociation of mono-halogenated biphenyls; a combined experimental and theoretical coupled cluster study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400: addition of agarose improved the quality of the crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a brominated aromatic hydrocarbon. Its structure, characterized by a biphenyl core and two bulky, non-polar tert-butyl groups, dictates its solubility profile. This document provides an in-depth analysis of its expected solubility in common organic solvents, based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise quantitative solubility of this compound. This guide is intended to be a valuable resource for scientists working with this compound in synthesis, purification, formulation, and various research applications.

Predicted Solubility Profile

The solubility of a compound is largely governed by its polarity and the polarity of the solvent. This compound is a predominantly non-polar molecule. The biphenyl rings and the tert-butyl groups are hydrophobic. The single bromine atom introduces a slight degree of polarity, but the overall character of the molecule is non-polar. Based on this, a qualitative solubility profile can be predicted.

Similar non-polar aromatic hydrocarbons, such as biphenyl and tert-butylbenzene, are known to be soluble in a range of organic solvents and insoluble in water.[1][2][3][4] Biphenyl, for instance, is soluble in solvents like benzene, toluene, and hexane.[1] tert-Butylbenzene is miscible with many organic solvents.[4] Therefore, it is anticipated that this compound will exhibit a similar solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents will effectively solvate the non-polar biphenyl and tert-butyl moieties of the molecule. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Moderately Soluble | These solvents possess sufficient non-polar character to dissolve the compound. The slight polarity of the solvents may enhance solubility compared to purely non-polar solvents. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | The highly polar nature of these solvents, dominated by hydrogen bonding, will not effectively solvate the large, non-polar this compound molecule. |

| Aqueous | Water | Insoluble | The significant hydrophobic character of the compound prevents effective solvation by highly polar water molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a quantitative experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringes

-

Syringe filters (0.2 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

3.2.1 Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the initial mass of the vial with the compound.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and agitate using a shaker or orbital mixer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

3.2.2 Sample Collection and Analysis

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. Record the exact weight of the collected filtrate.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or GC to determine the concentration of the dissolved compound.

3.2.3 Calculation of Solubility

-

From the analysis, determine the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

-

The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, its molecular structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical physicochemical parameter. The accurate determination of solubility is fundamental for the successful design of synthetic routes, purification strategies, and formulation development.

References

Purity Analysis of Commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity analysis of commercial 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key intermediate in various synthetic applications. A multi-faceted analytical approach is detailed, incorporating chromatographic and spectroscopic techniques to ensure the identity, purity, and impurity profile of the compound. This document outlines potential synthetic routes and associated impurities, and provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes graphical representations of the analytical workflow and a potential impurity profile to aid in the comprehensive evaluation of this commercially important chemical.

Introduction

This compound is a sterically hindered biphenyl derivative utilized in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final product. This guide establishes a framework for the robust analytical characterization of commercial-grade this compound.

Potential Impurity Profile

The most common industrial synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. Based on this synthetic route, a profile of potential process-related impurities can be anticipated.

Common byproducts of Suzuki-Miyaura coupling reactions include:

-

Homocoupling Products: Formation of symmetrical biphenyls from the starting materials, such as 4,4'-di-tert-butylbiphenyl and 2,2'-dibromo-4,4'-di-tert-butylbiphenyl.

-

Dehalogenation Products: Reduction of the starting aryl bromide to yield 4,4'-di-tert-butylbiphenyl.

-

Protonolysis Products: Cleavage of the carbon-boron bond in the boronic acid reagent.

-

Starting Materials: Unreacted 1-bromo-3,5-di-tert-butylbenzene and 4-tert-butylphenylboronic acid.

-

Catalyst Residues: Trace amounts of palladium and ligands.

Table 1: Potential Impurities in Commercial this compound

| Impurity Name | Structure | Origin | Typical Analytical Technique |

| 4,4'-di-tert-butyl-1,1'-biphenyl | C₂₀H₂₆ | Homocoupling/Dehalogenation | GC-MS, HPLC |

| 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | C₂₀H₂₄Br₂ | Homocoupling | GC-MS, HPLC |

| 1-Bromo-3,5-di-tert-butylbenzene | C₁₄H₂₁Br | Unreacted Starting Material | GC-MS, HPLC |

| 4-tert-butylphenylboronic acid | C₁₀H₁₅BO₂ | Unreacted Starting Material | HPLC, NMR |

| Positional Isomers | C₂₀H₂₅Br | Side Reactions | GC-MS, HPLC |

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating brominated aromatic compounds.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or toluene.

-

Injection: 1 µL splitless injection at 280°C.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/minute to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Presentation:

Table 2: Illustrative GC-MS Purity Analysis Data

| Peak No. | Retention Time (min) | Compound Name | Area % |

| 1 | 12.5 | 4,4'-di-tert-butyl-1,1'-biphenyl | 0.25 |

| 2 | 14.8 | This compound | 99.50 |

| 3 | 16.2 | Positional Isomer | 0.15 |

| 4 | 18.5 | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | 0.10 |

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the quantification of the main component and non-volatile impurities, including starting materials and some homocoupling products. The use of a biphenyl or phenyl-hexyl stationary phase can offer enhanced selectivity for the separation of structurally similar isomers.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A biphenyl or phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for improved resolution of isomers.

-

Mobile Phase: A gradient elution with acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 70% B

-

2-15 min: 70% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 70% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 10 mL of acetonitrile.

Data Presentation:

Table 3: Illustrative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Compound Name | Area % |

| 1 | 4.5 | 4-tert-butylphenylboronic acid | 0.05 |

| 2 | 8.2 | 4,4'-di-tert-butyl-1,1'-biphenyl | 0.28 |

| 3 | 10.1 | This compound | 99.55 |

| 4 | 11.5 | Positional Isomer | 0.12 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the main component and for the identification and quantification of impurities, particularly those that are difficult to resolve by chromatography.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Fourier transform, phase correction, and baseline correction. Integration of ¹H NMR signals allows for the relative quantification of impurities if their structures and proton counts are known.

Data Presentation:

Table 4: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.10 - 7.60 | Multiplet | 7H |

| tert-Butyl Protons | 1.30 - 1.40 | Singlet | 18H |

Visualization of Analytical Processes

General Analytical Workflow

The following diagram illustrates the logical flow for the purity analysis of a commercial batch of this compound.

The Discovery and Enduring Legacy of Sterically Hindered Biphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of sterically hindered biphenyl derivatives, a class of molecules whose unique structural features have led to profound advancements in asymmetric catalysis and drug development. From their initial theoretical conception to their modern-day applications, we delve into the core principles of atropisomerism, the innovative synthetic strategies developed for their creation, and their significant impact on medicinal chemistry.

A Historical Perspective: The Dawn of Atropisomerism

The concept of stereoisomerism arising from restricted rotation around a single bond, now known as atropisomerism, was a groundbreaking development in the field of chemistry. The story of sterically hindered biphenyls begins in the early 20th century, marking a pivotal moment in our understanding of molecular three-dimensionality.

The first experimental resolution of a sterically hindered biphenyl derivative was achieved in 1922 by George Christie and James Kenner.[1] They successfully separated the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, demonstrating that the bulky ortho substituents restricted the rotation around the biphenyl C-C bond, thus creating stable, non-superimposable mirror images.[1] This seminal work laid the foundation for the field of atropisomerism.

The term "atropisomer" (from the Greek a for "not" and tropos for "turn") was later coined by the German biochemist Richard Kuhn in 1933.[2] The definition was further refined by Michinori Ōki, who proposed that for atropisomers to be isolable at a given temperature, the rotational barrier must be high enough to allow for a half-life of at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K.[2]

The stability of these atropisomers is a direct consequence of the steric hindrance imposed by bulky groups in the ortho positions of the biphenyl rings.[3][4] This restricted rotation gives rise to axial chirality, a key feature that has been harnessed in various chemical applications.

Quantifying Rotational Barriers: The Energetics of Hindered Rotation

The defining characteristic of sterically hindered biphenyls is the energy barrier to rotation around the central C-C bond. This barrier can be experimentally determined and quantified, most commonly using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This technique allows for the measurement of the rate of interconversion between the two atropisomers, from which the free energy of activation (ΔG‡) for rotation can be calculated.

The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho substituents. Larger and bulkier groups lead to greater steric hindrance and, consequently, higher rotational barriers. The following table summarizes experimentally determined rotational barriers for a selection of ortho-substituted biphenyl derivatives.

| Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Measurement Technique | Reference(s) |

| H | 1.4 - 2.2 | Various | [8] |

| F | 4.4 | Dynamic NMR | [9] |

| OMe | 5.6 | Dynamic NMR | [9] |

| CH₃ | ~7-10 (mono-substituted) | Dynamic NMR | [6][7] |

| CH₃, CH₃ | 17.4 | Dynamic NMR | [2] |

| Cl, Cl | >20 | Racemization studies | [6] |

| NO₂, NO₂ | >20 | Racemization studies | |

| COOH, COOH | >20 | Racemization studies | |

| Me₃N⁺ | 18.1 | Dynamic NMR | [9] |

| SPh | 8.8 | Dynamic NMR | [5] |

| SePh | 10.1 | Dynamic NMR | [5] |

| TePh | 12.5 | Dynamic NMR | [5] |

Experimental Protocols: Synthesizing and Resolving Sterically Hindered Biphenyls

The synthesis and resolution of sterically hindered biphenyls have evolved significantly since the early 20th century. Initial methods relied on classical resolution techniques, while modern approaches utilize sophisticated catalytic cross-coupling reactions.

Classical Resolution: The Method of Christie and Kenner

The pioneering work of Christie and Kenner involved the resolution of 6,6'-dinitro-2,2'-diphenic acid using a chiral resolving agent, brucine. The general principle of this method is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.

Experimental Workflow for Classical Resolution:

Caption: Workflow for the classical resolution of a racemic biphenyl derivative.

Detailed Methodology:

-

Salt Formation: The racemic 6,6'-dinitro-2,2'-diphenic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of the chiral resolving agent, brucine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: As the solution cools, one of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid groups and liberate the optically active enantiomer of the biphenyl derivative. The resolving agent can be recovered from the aqueous layer.

-

Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomer, is treated with acid to liberate the second enantiomer of the biphenyl derivative.

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling

Modern organic synthesis offers a plethora of powerful tools for the construction of the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have become the methods of choice for the synthesis of both symmetrical and unsymmetrical biphenyls, including sterically hindered derivatives.[10][11]

The Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of sterically hindered biphenyls, the choice of ligand for the palladium catalyst is crucial to achieve good yields.[11]

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the synthesis of sterically hindered biphenyls via Suzuki-Miyaura coupling.

Detailed Methodology (General Procedure):

-

Reaction Setup: To a reaction vessel is added the aryl halide, arylboronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water, is added.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified period, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature, and an aqueous workup is performed to remove the base and other inorganic byproducts. The product is extracted into an organic solvent.

-

Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography, to yield the pure sterically hindered biphenyl derivative.

Applications in Drug Discovery and Development

The unique three-dimensional structures of sterically hindered biphenyl derivatives have made them valuable scaffolds in drug design. Their rigid conformation can lead to high binding affinity and selectivity for biological targets. Several drugs containing a sterically hindered biphenyl or a related atropisomeric core are in clinical use or under development.

Vancomycin: A Glycopeptide Antibiotic

Vancomycin is a powerful glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[4] Its complex structure contains a biphenyl moiety that contributes to its rigid, basket-like shape, which is crucial for its mechanism of action. Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[4] This binding prevents the transglycosylation and transpeptidation steps necessary for cell wall formation, ultimately leading to bacterial cell death.

Mechanism of Action of Vancomycin:

Caption: Simplified diagram of Vancomycin's mechanism of action.

Telenzepine: A Selective Muscarinic Receptor Antagonist

Telenzepine is an atropisomeric drug that acts as a selective antagonist for the M1 muscarinic acetylcholine receptor.[3] It has been used in the treatment of peptic ulcers. The two enantiomers of telenzepine exhibit significantly different potencies, with the (+)-isomer being much more active.[3] This highlights the importance of stereochemistry in drug action.

Telenzepine and the M1 Muscarinic Receptor Signaling Pathway:

Caption: Telenzepine's role in blocking the M1 muscarinic receptor signaling pathway.

Conclusion

The discovery of sterically hindered biphenyl derivatives and the phenomenon of atropisomerism represent a significant milestone in the history of chemistry. From the pioneering resolution experiments of the early 20th century to the development of sophisticated synthetic methodologies and their application in modern drug discovery, these molecules continue to be of immense interest to researchers and scientists. The principles of steric hindrance and restricted rotation, once a chemical curiosity, are now fundamental concepts in the design of chiral catalysts and therapeutically important molecules. As our ability to control and manipulate molecular architecture continues to advance, the legacy of sterically hindered biphenyl derivatives is certain to inspire further innovation in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]

- 5. Vancomycin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Methaqualone - Wikipedia [en.wikipedia.org]

- 8. picmonic.com [picmonic.com]

- 9. researchgate.net [researchgate.net]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 11. pure.fo [pure.fo]

The Strategic Utility of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl has emerged as a versatile and valuable building block, particularly in the synthesis of functional materials and pharmaceutical intermediates. Its unique structural features, including the presence of a reactive bromine atom and sterically demanding tert-butyl groups, offer chemists precise control over subsequent transformations. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key cross-coupling reactions, with a focus on providing actionable experimental protocols and relevant data for laboratory and industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and safety considerations.

| Property | Value |

| CAS Number | 70728-89-1 |

| Molecular Formula | C₂₀H₂₅Br |

| Molecular Weight | 345.32 g/mol |

| Appearance | Solid |

| Storage | Keep in a dry area at room temperature. |

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its utilization as a precursor. A robust and high-yielding method involves the direct bromination of 4,4'-di-tert-butyl-biphenyl.[1]

Experimental Protocol: Bromination of 4,4'-di-tert-butyl-biphenyl[1]

Materials:

-

4,4'-di-tert-butyl-biphenyl (1.0 g)

-

Dichloromethane (10 g)

-

Iodine (30 mg, catalytic amount)

-

Bromine (650 mg)

-

10% Sodium bisulfite (NaHSO₃) solution (3 mL)

Procedure:

-

Dissolve 1.0 g of 4,4'-di-tert-butyl-biphenyl in 10 g of dichloromethane in a suitable reaction vessel.

-

Add 30 mg of iodine to the solution.

-

Cool the mixture to 5 °C using an ice bath.

-

Slowly add 650 mg of bromine to the cooled mixture over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

For workup, add 3 mL of a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Separate the organic and aqueous phases.

-

Wash the organic phase until neutral, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Concentrate the organic phase by rotary evaporation to yield the crude product.

-

The product, this compound, is obtained in high yield (98.6% of theoretical).[1]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The sterically demanding tert-butyl groups can influence the regioselectivity of these reactions and impart desirable physical properties, such as increased solubility and thermal stability, to the resulting products.

Suzuki-Miyaura Coupling

General Experimental Protocol (Adapted):

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines.[1] The coupling of this compound with various amines can lead to the formation of sterically hindered and electronically tuned N-aryl biphenyl derivatives, which are valuable in materials science and medicinal chemistry.

General Experimental Protocol (Adapted):

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

-

Base (e.g., NaO-t-Bu, K₃PO₄, 1.2-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous, deoxygenated solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80-120 °C.

-

Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Potential in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are integral components in the architecture of Organic Light-Emitting Diodes (OLEDs), often serving as host materials in the emissive layer or as components of charge-transporting layers. The introduction of tert-butyl groups can enhance the solubility of these materials, making them more amenable to solution-based processing techniques for device fabrication. Furthermore, the rigid biphenyl core provides good thermal stability, a crucial factor for the longevity of OLED devices.

While direct applications of this compound in OLEDs are not extensively documented, its derivatives, accessible through the cross-coupling reactions described above, hold significant promise. For instance, coupling with hole-transporting moieties like carbazole or triphenylamine can yield materials with tailored electronic properties for efficient charge injection and transport within an OLED device.

Conceptual Workflow for OLED Material Synthesis:

Caption: Conceptual workflow from precursor to OLED device fabrication.

Conclusion

This compound is a strategically important precursor in organic synthesis. Its straightforward and high-yielding synthesis, combined with its reactivity in powerful cross-coupling reactions, makes it an attractive starting material for the construction of a wide array of functional molecules. The presence of the tert-butyl groups provides a means to tune the physical and electronic properties of the resulting products, with significant potential for applications in materials science, particularly in the development of novel materials for organic electronics. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further research into specific applications and the optimization of reaction conditions will undoubtedly continue to expand the utility of this valuable compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using the sterically hindered substrate, 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl. This key transformation is instrumental in the synthesis of complex biaryl and polyaryl structures, which are prevalent in medicinal chemistry, materials science, and drug discovery. The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] When employing sterically hindered substrates such as this compound, the reaction requires careful optimization of the catalyst system, base, and solvent to achieve high yields. The bulky tert-butyl groups in this substrate present a significant steric challenge to the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to overcome these hurdles and facilitate efficient coupling.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling reaction with sterically hindered substrates. The following tables summarize the effects of these parameters on the coupling of similar sterically hindered aryl bromides, providing a valuable guide for optimizing the reaction of this compound.

Table 1: Effect of Different Ligands on the Coupling of a Sterically Hindered Aryl Bromide

| Entry | Ligand | Yield (%) |

| 1 | PPh₃ | <5 |

| 2 | PCy₃ | <5 |

| 3 | SPhos (a Buchwald Ligand) | 91 |

Reaction Conditions: 4 mol% Pd, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data is representative for sterically hindered couplings.[2]

Table 2: Optimization of Base for a Sterically Hindered Suzuki Coupling

| Entry | Base | Yield (%) |

| 1 | K₂CO₃ | 85 |

| 2 | Cs₂CO₃ | 71 |

| 3 | K₃PO₄ | 80 |

| 4 | NaOH | 50 |

Reaction Conditions: Pd₂(dba)₃, specialized ligand, THF, 60 °C, 1 h. Data is representative for sterically hindered couplings.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

-

Anhydrous 1,4-dioxane or toluene

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.

-

Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and the SPhos ligand in a small amount of the anhydrous solvent. Add this solution to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

References

Application Notes and Protocols: Synthesis of Phosphine Ligands from 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bulky biaryl phosphine ligands, specifically focusing on the utilization of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl as a starting material. Bulky, electron-rich phosphine ligands are critical in modern organic synthesis, particularly as supporting ligands for transition metal catalysts in cross-coupling reactions. Their unique steric and electronic properties are instrumental in facilitating challenging chemical transformations that are foundational to pharmaceutical and materials science research.

The primary synthetic strategy detailed herein involves a lithium-halogen exchange to generate an organolithium intermediate, which is subsequently quenched with an electrophilic phosphorus source to form the desired carbon-phosphorus bond. This method is a common and effective way to produce a wide array of phosphine ligands.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine. Yields for such reactions are typically in the moderate to high range, contingent on strict adherence to anhydrous and anaerobic conditions.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Amount | Expected Yield |

| This compound | C₂₀H₂₅Br | 359.32 | 1.0 | 10.0 g | N/A |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 1.1 eq | N/A |

| Di-tert-butylchlorophosphine | C₈H₁₈ClP | 180.66 | 1.1 | 1.1 eq | N/A |

| (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine | C₂₈H₄₃P | 426.62 | N/A | N/A | 70-85% |

Experimental Protocols

The synthesis of bulky phosphine ligands requires rigorous exclusion of air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques and anhydrous solvents.

Protocol 1: Synthesis of (4,4'-di-tert-butyl-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine

This protocol is adapted from established procedures for the synthesis of similar bulky biaryl phosphine ligands.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Di-tert-butylchlorophosphine

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

-

Schlenk flask and other appropriate glassware

Procedure:

-

Preparation of the Aryllithium Reagent:

-